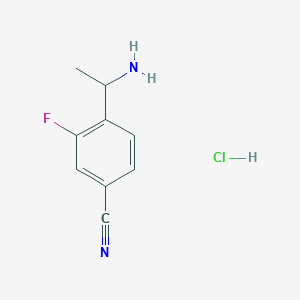

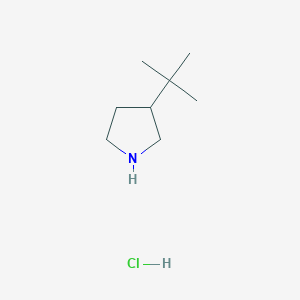

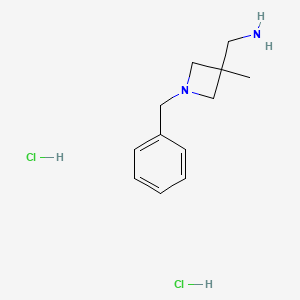

![molecular formula C13H20ClFN2O B1378654 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride CAS No. 1423024-72-9](/img/structure/B1378654.png)

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

Overview

Description

“2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under different names or structures related to this compound.

Synthesis Analysis

There is no specific information available on the synthesis of “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride”. However, related compounds have been synthesized and studied2. For instance, 1-[(2″-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol (2-fluorodeschlorohydroxylimine) was identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS)2.Molecular Structure Analysis

The molecular structure of “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride” is not explicitly available. However, related compounds such as “2-(((4-Fluorophenyl)amino)methyl)phenol” have a molecular weight of 217.24 g/mol3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride”. However, related compounds have been studied. For instance, in protic solvents, the nitrogen atom in the C═N group of 2-fluorodeschlorohydroxylimine underwent a protonation reaction2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride” are not explicitly available. However, related compounds such as “®-2-Amino-N-methylpentanamide hydrochloride” have a molecular weight of 166.65 g/mol5.Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The compound has been involved in the synthesis of key pharmaceutical intermediates, such as in the study by Zhou Kai, who researched the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a crucial intermediate of atorvastatin. This process involved transforming methyl isobutyryl acetate into a pentanamide derivative, which then underwent further chemical reactions to produce the final molecule. The methodology provided accessible routes with reasonable yields, highlighting the importance of such compounds in synthesizing statins, widely used to lower cholesterol levels (Zhou Kai, 2010).

Development of Antihyperlipidemic Agents

Verónica Estévez, M. Villacampa, and J. Menéndez demonstrated the concise synthesis of atorvastatin lactone under specific conditions using a compound closely related to 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride. This synthesis is part of the pathway to producing atorvastatin calcium, a leading drug for managing high cholesterol. The process highlighted the compound's role in synthesizing key pharmaceutical agents with significant clinical applications (Estévez, Villacampa, & Menéndez, 2014).

Anticancer Research

T. S. Basu Baul et al. explored amino acetate functionalized Schiff base organotin(IV) complexes, potentially significant in anticancer drug development. The synthesis involved various organic compounds, highlighting the role of fluorophenyl and related derivatives in creating complex molecules with potential biological activities. These complexes were tested against multiple human tumor cell lines, showing promising cytotoxic properties (Basu Baul, Basu, Vos, & Linden, 2009).

Novel Impurities Identification in Drug Synthesis

A. Naidu and G. Sharma's research on novel impurities in the synthesis of atorvastatin intermediates underscores the importance of understanding and controlling the formation of related compounds during pharmaceutical manufacturing. Their work highlights the chemical intricacies involved in drug synthesis and the need for thorough characterization and control of potential impurities, which can affect the efficacy and safety of the final pharmaceutical products (Naidu & Sharma, 2017).

Safety And Hazards

Future Directions

The future directions of “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride” are not explicitly available. However, related compounds have shown potential in various fields of industry7.

Please note that this information is based on the available resources and there might be more recent studies or data related to “2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride”.

properties

IUPAC Name |

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.ClH/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14;/h4-5,7-8,12H,3,6,9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAKITALKTTWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

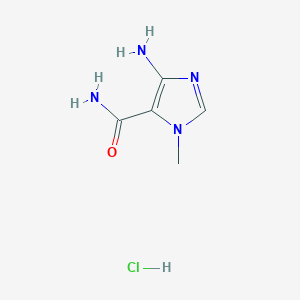

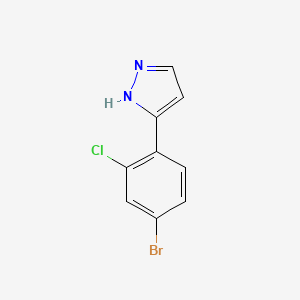

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)

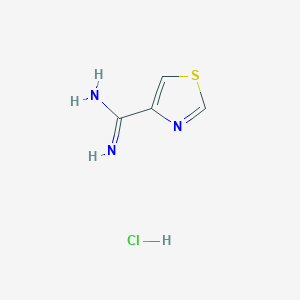

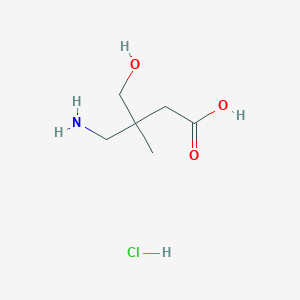

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)

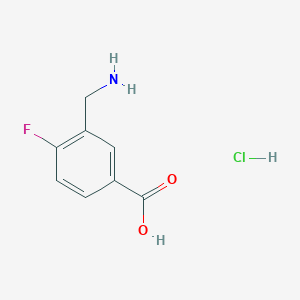

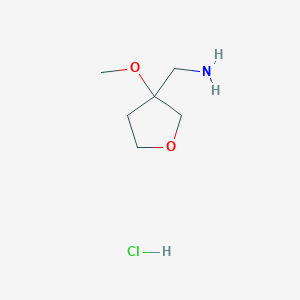

![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)